2-Chloro-3'-morpholinomethyl benzophenone
Overview
Description
Chemical Reactions Analysis
As a benzophenone derivative, 2-Chloro-3’-morpholinomethyl benzophenone can participate in various chemical reactions. For example, 2-chlorobenzophenone has been studied for its interaction with cyclomaltoheptaose (β-cyclodextrin) and its reduction behavior in the presence of LiAlH4 .Scientific Research Applications
Photochemistry in Biological and Material Science
Benzophenone (BP) photochemistry, including derivatives like 2-Chloro-3'-morpholinomethyl benzophenone, has been widely applied in biological chemistry, bioorganic chemistry, and material science. BP photophores exhibit unique photochemical properties, enabling applications in ligand-protein interactions, proteome profiling, bioconjugation, and surface grafting. Their low reactivity towards water and stability in ambient light, combined with the convenience of excitation at 365 nm, make them practical for various scientific applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Antitumor Activity
Certain benzophenone derivatives, including morpholino benzophenones, have shown significant antitumor activity. These compounds, synthesized through Friedel-Crafts condensation, have demonstrated potent cytotoxic activity against specific leukemia and carcinoma cells in vitro, highlighting their potential in cancer research (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).
Environmental Degradation Studies
Benzophenone-3, a related compound, has been extensively studied for its environmental degradation mechanisms. These studies include investigations into its degradation during chlorination and UV/chlorination reactions, helping to understand its impact on aquatic ecosystems and potential risks to human health (Lee, Lee, Kim, & Zoh, 2020).
Personal Care Product Safety
Benzophenone-3 is also a common component in sunscreen products, and its widespread use has led to research on its occurrences, toxicities, and ecological risks. Studies in this area focus on its physicochemical properties, environmental presence, and potential endocrine-disrupting effects, contributing to a broader understanding of the safety and impact of such chemicals in personal care products (Kim & Choi, 2014).
Skin Cell Research
Research has also been conducted on the effects of benzophenone derivatives on human skin cells. Studies involving compounds like BP-3 and their interactions with skin fibroblasts help in understanding the cellular impact of UV filters used in sunscreen products. Such research is crucial for assessing the safety and potential side effects of these compounds on human skin (Galicka & Sutkowska-Skolimowska, 2021).
Metabolism and Endocrine-Disrupting Activity
The metabolism of benzophenone-3 by liver microsomes and its impact on endocrine-disrupting activity has been a subject of study. These investigations provide insight into the metabolic pathways and hormonal effects of BP-3, which is crucial for understanding its potential health impacts (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).
Safety And Hazards
The safety data sheet for 2-Chloro-3’-morpholinomethyl benzophenone provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
(2-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXMZRWUXVYYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643095 | |
Record name | (2-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3'-morpholinomethyl benzophenone | |
CAS RN |
898791-89-4 | |
Record name | (2-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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